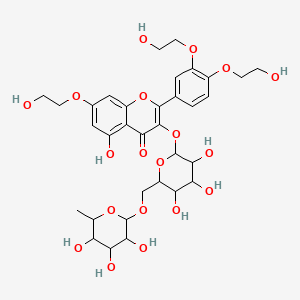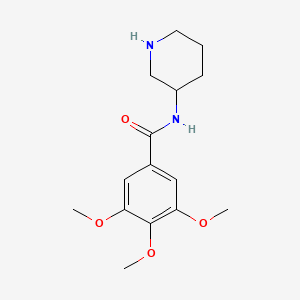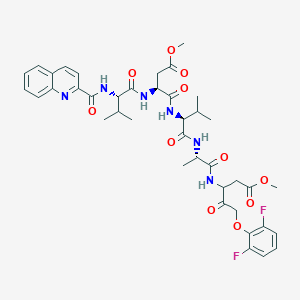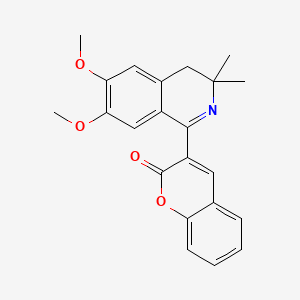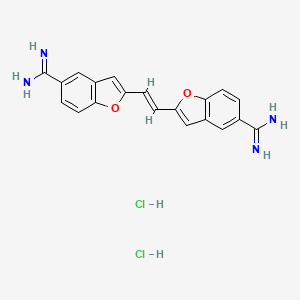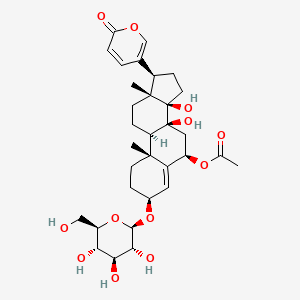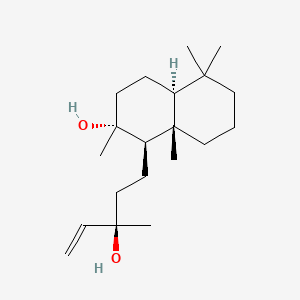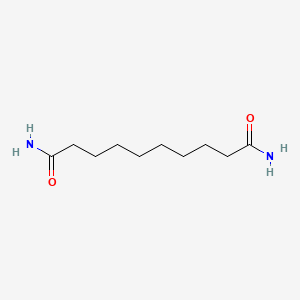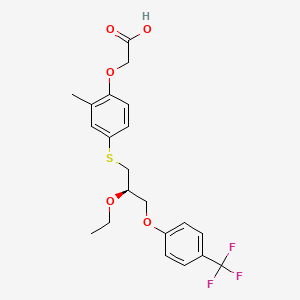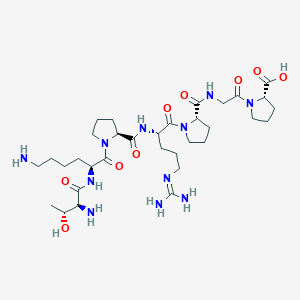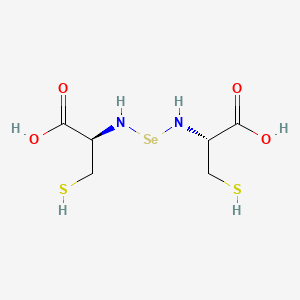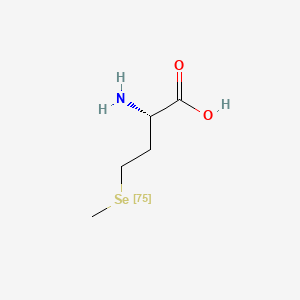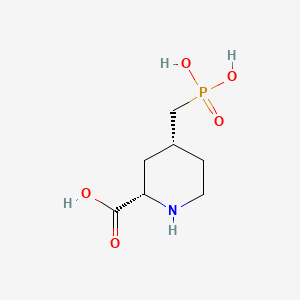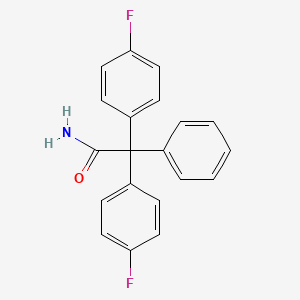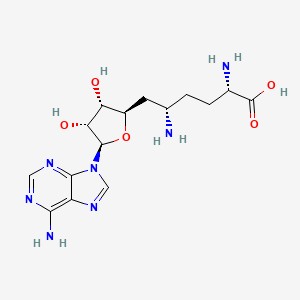
Sinefungin
Overview
Description
Sinefungin is a natural nucleoside analogue of S-adenosylmethionine. It is a solid compound belonging to the purine nucleosides and analogues, which are compounds comprising a purine base attached to a sugar . This compound is known for its antifungal, antiviral, and antiparasitic activities . It was first isolated from cultures of Streptomyces griseolus and Streptomyces incarnatus .
Mechanism of Action
Target of Action
Sinefungin, a natural nucleoside, primarily targets proteins such as RdmB, modification methylase TaqI, rRNA (adenine-N6-)-methyltransferase, and modification methylase RsrI . These proteins are involved in various biological processes, including RNA and DNA methylation .
Mode of Action
This compound is structurally similar to S-adenosyl-methionine (SAM) and acts as a competitive inhibitor of SAM-dependent methyltransferases . By binding to the active sites of these enzymes, this compound prevents SAM from attaching and carrying out the methylation process. This inhibition disrupts the normal functioning of the target proteins and leads to changes in cellular processes .
Biochemical Pathways
The inhibition of SAM-dependent methyltransferases by this compound affects various biochemical pathways. As amino acids are the primary building blocks of canonical bases, the biosynthesis of nucleoside antibiotics like this compound is closely linked to amino acid metabolism in microbes . The disruption of these pathways can lead to alterations in cell wall biosynthesis, protein synthesis, and nucleic acid replication .
Pharmacokinetics
It is known that this compound exhibits good solubility, suggesting that it could potentially be used as an oral drug .
Result of Action
The inhibition of SAM-dependent methyltransferases by this compound can lead to a variety of molecular and cellular effects. For instance, this compound has been shown to impair the pathogenic traits of C. albicans, including hyphal lengthening, biofilm formation, and adhesion to human epithelial cell lines . These effects highlight the potential of this compound as a therapeutic intervention for various diseases .
Biochemical Analysis
Biochemical Properties
Sinefungin competitively inhibits SAM-dependent methyltransferase . The proteins that this compound targets include RdmB, modification methylase TaqI, rRNA (adenine-N6-)-methyltransferase, and modification methylase RsrI . These interactions are crucial for its role in biochemical reactions.
Cellular Effects
This compound has been shown to impair pathogenic traits of Candida albicans, including hyphal lengthening, biofilm formation, and adhesion to human epithelial cell lines . It does this without adversely affecting human cells, making it a potential avenue for therapeutic intervention .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation . It is structurally similar to SAM and competitively inhibits SAM-dependent methyltransferase . This inhibition leads to an interference with RNA/DNA synthesis .
Dosage Effects in Animal Models
While this compound has shown potent antiparasitic activity in vitro and in vivo, its severe toxic side effects observed in dogs and goats have limited its use as a drug candidate in humans
Metabolic Pathways
This compound is involved in various metabolic pathways due to its structural similarity to SAM . It interacts with enzymes such as methyltransferases , which could affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinefungin can be synthesized through various methods, including chemical synthesis and biosynthesis. The chemical synthesis involves the coupling of an ornithine residue to the 5′ end of adenosine by a carbon-carbon bond . The reaction conditions typically involve the use of protecting groups and specific reagents to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound often relies on the fermentation of Streptomyces species. The biosynthetic pathway involves complex enzymatic machineries encoded within gene clusters in the genome of these microorganisms . Genetic manipulation and metabolic engineering are employed to enhance the yield and structural diversification of this compound .
Chemical Reactions Analysis
Types of Reactions: Sinefungin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products: The major products formed from these reactions include various derivatives of this compound that retain its core structure but have modified functional groups, enhancing its biological activity and specificity .
Scientific Research Applications
Sinefungin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Sinefungin is structurally similar to S-adenosylmethionine and S-adenosyl-homocysteine . its unique ability to inhibit a wide range of methyltransferase enzymes sets it apart from these compounds. Other similar compounds include:
S-adenosylmethionine: A key methyl donor in various biological processes.
S-adenosyl-homocysteine: A byproduct of methylation reactions that can inhibit methyltransferases.
Adenosyl-ornithine: Another nucleoside analogue with similar biological activities.
This compound’s broad-spectrum activity and its potential as a therapeutic agent make it a unique and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(2S,5S)-2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h4-8,10-11,14,23-24H,1-3,16-17H2,(H,25,26)(H2,18,19,20)/t6-,7-,8+,10+,11+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXOHSDXUQEUSF-YECHIGJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@H](CC[C@@H](C(=O)O)N)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207689 | |
| Record name | Sinefungin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58944-73-3 | |
| Record name | Sinefungin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58944-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinefungin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058944733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sinefungin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01910 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sinefungin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sinefungin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINEFUNGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2U467CIIL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Sinefungin?
A1: this compound acts as a potent inhibitor of S-adenosylmethionine (AdoMet)-dependent methyltransferases (MTases). [, , ] It competitively binds to the AdoMet-binding site of these enzymes, disrupting crucial methylation reactions. [, ]
Q2: What are the downstream consequences of this compound inhibiting methyltransferases?
A2: Inhibition of methyltransferases by this compound leads to a wide range of effects, including:
- Disruption of vital cellular processes such as DNA replication, transcription, and translation. [, ]
- Inhibition of mRNA cap methylation, crucial for mRNA stability and translation. []
- Alterations in sterol biosynthesis, affecting membrane integrity and cell growth in certain organisms. [, ]
- Disruption of polyamine biosynthesis, essential for cell growth and proliferation. []
Q3: Is there evidence of a specific methylation pathway targeted by this compound in Leishmania parasites?
A3: While this compound effectively inhibits Leishmania growth, research suggests its primary mode of action is not solely through disrupting sterol biosynthesis at the 24-transmethylation step. [] Genome-wide analysis suggests potential targets include AdoMet synthetase, mRNA cap methyltransferase, and protein methyltransferases. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C15H23N7O5S and a molecular weight of 401.44 g/mol. [, ]
Q5: Are there any spectroscopic data available for characterizing this compound?
A5: Various spectroscopic techniques have been employed to characterize this compound and its interactions:
- Circular Dichroism (CD) spectroscopy: Reveals conformational changes in methyltransferases upon this compound binding. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides insights into the structural and dynamic changes in methyltransferases upon this compound binding. []
- X-ray crystallography: Reveals the binding mode of this compound within the active site of methyltransferases. []
Q6: Is there information available regarding this compound's stability under various conditions?
A6: While specific data on this compound's stability across various conditions is limited in the provided literature, research highlights its susceptibility to degradation within biological systems. [] Further investigations are needed to comprehensively assess its stability under different storage conditions, pH ranges, and temperatures.
Q7: Does this compound possess any inherent catalytic properties?
A7: this compound does not possess inherent catalytic properties. It functions as a competitive inhibitor of methyltransferases, blocking their enzymatic activity rather than catalyzing reactions. [, , ]
Q8: Have computational methods been employed to study this compound and its interactions?
A8: Yes, computational studies have played a crucial role in understanding this compound:
- Molecular docking: Used to predict the binding mode and affinity of this compound to methyltransferases. [, ]
- Molecular dynamics simulations: Provide insights into the dynamic interactions between this compound and methyltransferases. [, ]
- Quantitative structure-activity relationship (QSAR) studies: Aim to establish correlations between this compound's structure and its biological activity. []
Q9: How do structural modifications of this compound affect its activity?
A9: Research on this compound analogues reveals crucial structural features for its activity:
- Adenine moiety: Replacing adenine with uracil or dihydrouracil significantly reduces antileishmanial activity and affinity for protein methyltransferases. []
- Amino and carboxyl groups: The presence of both terminal amino and carboxyl groups at the 9' position is crucial for antileishmanial activity. []
- C-6' stereochemistry: The C-6' epimer of this compound exhibits reduced in vitro activity compared to the natural compound, suggesting the importance of stereochemistry for target binding. []
- Ornithine moiety modifications: Specific alterations within the ornithine portion can retain inhibitory activity against RNA methyltransferases in Streptomyces. []
Q10: What is the evidence for this compound's efficacy against various pathogens?
A10: this compound demonstrates potent in vitro and in vivo activity against a range of organisms:
- Protozoa: Exhibits potent activity against various Leishmania species, both in vitro and in vivo. [, , , , ] Also shows activity against Trypanosoma species, but its therapeutic potential is limited by toxicity. [, , ]
- Fungi: Inhibits the growth of Candida albicans, impacting its morphology, biofilm formation, and adhesion to human epithelial cells, suggesting potential as an antifungal agent. []
- Cryptosporidium parvum: Shows promising curative and preventive activity in immunosuppressed rat models of cryptosporidiosis, highlighting its potential for treating this opportunistic infection. [, ]
Q11: What are the known mechanisms of resistance to this compound?
A11: Research has identified several mechanisms contributing to this compound resistance:
- Mutations in AdoMet transporter (AdoMetT1): Loss-of-function mutations in AdoMetT1, responsible for AdoMet uptake, are linked to resistance in Leishmania. [, ]
- Overexpression of AdoMet synthetase (METK): Increased METK levels can counteract this compound's inhibitory effects by boosting AdoMet production. [, ]
- Elevated expression of mRNA cap guanine-N7 methyltransferase (CMT1): Overexpression of CMT1, a key target of this compound, can confer resistance. [, ]
Q12: What is known about the toxicity profile of this compound?
A12: While this compound exhibits potent antiparasitic activity, concerns regarding its toxicity profile have been raised:
- Nephrotoxicity: this compound can induce nephrotoxicity, particularly at higher doses, as evidenced by elevated serum urea levels and histopathological changes in animal models. [] This toxicity limits its therapeutic use against Trypanosoma infections.
- General toxicity: High doses of this compound can lead to increased mortality and adverse effects on growth and development in insects, potentially due to widespread methyltransferase inhibition. []
Q13: What strategies are being explored to improve this compound's delivery to specific targets?
A15: While the provided literature mainly focuses on this compound's fundamental mechanisms and activity, research on drug delivery systems like this compound-loaded PLGA nanoparticles indicates ongoing efforts to improve its targeting and therapeutic efficacy. [] Further exploration of targeted drug delivery approaches is crucial to enhance its therapeutic potential while minimizing off-target effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


